molecular formula C7H8INO B071198 2-Iodo-4-methoxyphenylamine CAS No. 191348-14-8

2-Iodo-4-methoxyphenylamine

Cat. No. B071198
M. Wt: 249.05 g/mol
InChI Key: ASINPZWBVCLVDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Iodo-4-methoxyphenylamine and related compounds often involves Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction, under conditions that favor lower reaction temperatures, short reaction times, and ease of operation. For instance, compounds with similar structures and functionalities have been synthesized using diphenylamine, 1-iodo-4-methoxybenzene, and 1-(chloromethyl)-4-methoxybenzene, showcasing the versatility and efficiency of these methods in organic synthesis (Weng Li-bin, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 2-Iodo-4-methoxyphenylamine, including their crystallographic studies, reveals significant insights into their geometric configurations, intermolecular interactions, and stability. These analyses often involve spectroscopic techniques and X-ray diffraction studies to elucidate the structure-property relationships crucial for their applications in material science (P. A. Ajibade & F. P. Andrew, 2021).

Chemical Reactions and Properties

2-Iodo-4-methoxyphenylamine undergoes various chemical reactions, leveraging the reactive iodo and methoxy functional groups. These reactions include Ullmann coupling, which is significant for forming carbon-carbon and carbon-nitrogen bonds, pivotal in synthesizing complex organic molecules and materials with desired properties (Jonas Keruckas et al., 2012).

Physical Properties Analysis

The physical properties of 2-Iodo-4-methoxyphenylamine derivatives, such as thermal behavior, optical and photoelectrical properties, are studied to understand their applicability in various domains, including organic electronics. Properties such as ionization potentials and hole drift mobilities are particularly relevant for materials used in electronic devices (Jonas Keruckas et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Iodo-4-methoxyphenylamine derivatives are influenced by the presence of methoxy groups. These groups contribute to the electronic properties of the molecules, affecting their reactivity, stability, and overall chemical behavior. Studies have shown that methoxy-substituted derivatives exhibit lower ionization potentials and higher hole mobilities, which are beneficial for their use in electronic applications (Jonas Keruckas et al., 2012).

Scientific Research Applications

Neuropharmacological Research

  • Studies on compounds such as methoxyflurane and MDMA (3,4-methylenedioxymethamphetamine) explore their effects on the central nervous system, including potential therapeutic applications and mechanisms of action (Sessa, Higbed, & Nutt, 2019), (Schwartz & Miller, 1997). These studies could inform research into the neurological or psychoactive potential of 2-Iodo-4-methoxyphenylamine.

Molecular Imaging and Diagnostics

  • Research on iron oxide nanoparticles (IO NPs) for biomedical imaging and drug delivery systems highlights the importance of functional groups in enhancing the biocompatibility and targeting capabilities of nanomaterials (El-Hammadi & Arias, 2015). These findings could be relevant for designing imaging agents or therapeutic carriers based on 2-Iodo-4-methoxyphenylamine.

Antidepressant Treatment Efficacy

  • A study investigating the relationship between plasma levels of 3-methoxy-4-hydroxyphenylglycol (MHPG) and antidepressant treatment response provides insights into the role of methoxyphenyl compounds in modulating neurotransmitter activity (Yoshimura, Nakamura, Shinkai, & Ueda, 2004). This research might suggest avenues for exploring the psychiatric or neurological applications of 2-Iodo-4-methoxyphenylamine.

Environmental and Toxicological Studies

  • Investigations into the environmental fate and toxicological impact of alkylphenols and their derivatives underline the need for understanding the ecological and health implications of synthetic compounds (Ying, Williams, & Kookana, 2002). Such studies could inform safety assessments for 2-Iodo-4-methoxyphenylamine.

Safety And Hazards

2-Iodo-4-methoxyphenylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASINPZWBVCLVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451800
Record name 2-Iodo-4-methoxyphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxyphenylamine

CAS RN

191348-14-8
Record name 2-Iodo-4-methoxyphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-methoxyphenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-iodo-4-nitrophenyl methyl ether (5.0 g, 0.018 mol) in methanol (50 mL), water (5 mL), and acetic acid (10 mL) was added iron (3.00 g, 0.0538 mol) powder in small quantities. When the addition was completed, the reaction mixture was heated at 70° C. overnight. After filtration, the cake was rinsed with EtOAc. The filtrate was concentrated and the residue was diluted with NaHCO3 (aq) and EtOAc. After layer separation, the organic layer was dried, filtered and concentrated to give the desired product (4.0 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
90%

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